molecular formula C12H29N3 B3428390 Bis(hexamethylene)triamine CAS No. 67875-37-0

Bis(hexamethylene)triamine

Cat. No.: B3428390
CAS No.: 67875-37-0
M. Wt: 215.38 g/mol
InChI Key: MRNZSTMRDWRNNR-UHFFFAOYSA-N
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Description

Bis(hexamethylene)triamine is an aliphatic polyamine with the chemical formula ( \text{C}{12}\text{H}{29}\text{N}_{3} ). It is a colorless crystalline or flaked solid that is highly soluble in water. This compound is known for its use in various industrial applications, particularly in the production of plastics and as a shale inhibitor in water-based drilling fluids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of bis(hexamethylene)triamine involves the reaction of diethylenetriamine with formaldehyde and phosphorous acid. The process includes the following steps :

  • Adding diethylenetriamine into a reaction kettle and controlling the temperature below 80°C while adding hydrochloric acid dropwise.
  • Pumping phosphorous acid into the reaction kettle after the addition of hydrochloric acid.
  • Increasing the temperature to 100°C, adding formaldehyde dropwise, and stirring continuously.
  • Preserving heat for 2-4 hours and evaporating externally for 3-4 hours.
  • Diluting with water and adjusting the activity of this compound to 45-50%.

Industrial Production Methods: The industrial production of this compound follows a similar process but is optimized for higher efficiency and quality. The method is designed to be energy-efficient, environmentally friendly, and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Bis(hexamethylene)triamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bis(hexamethylene)triamine has a wide range of applications in scientific research, including :

Mechanism of Action

The mechanism of action of bis(hexamethylene)triamine involves several interactions :

    Electrostatic Interaction: Contributes to its inhibitive properties in shale inhibition.

    Hydrogen Bonding: Plays a role in its interaction with other molecules.

    Hydrophobic Shielding Effect: Enhances its effectiveness as a shale inhibitor.

    Protonation of Multi-Amine Groups: Vital for its action in various applications.

Comparison with Similar Compounds

Bis(hexamethylene)triamine is unique compared to other similar compounds due to its specific structure and properties . Similar compounds include:

  • 6,6′-Iminodihexylamine
  • Bis(6-aminohexyl)amine
  • 1,13-Diamino-7-azatridecane
  • Dihexylamine, 6,6’-diamino-
  • Dihexylene triamine
  • N-(6-aminohexyl)-1,6-hexanediamine

These compounds share similar structural features but differ in their specific applications and reactivity profiles. This compound stands out due to its effectiveness as a shale inhibitor and its unique inhibitory effects on mitochondrial functions .

Properties

IUPAC Name

N'-(6-aminohexyl)hexane-1,6-diamine
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InChI

InChI=1S/C12H29N3/c13-9-5-1-3-7-11-15-12-8-4-2-6-10-14/h15H,1-14H2
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InChI Key

MRNZSTMRDWRNNR-UHFFFAOYSA-N
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Canonical SMILES

C(CCCNCCCCCCN)CCN
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Molecular Formula

C12H29N3
Record name BIS-HEXAMETHYLENE TRIAMINE
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Related CAS

67875-37-0
Record name 1,6-Hexanediamine, N1-(6-aminohexyl)-, homopolymer
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DSSTOX Substance ID

DTXSID4027109
Record name N-(6-Aminohexyl)hexane-1,6-diamine
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Molecular Weight

215.38 g/mol
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Physical Description

Bis-hexamethylene triamine appears as a colorless crystalline or flaked solid. Corrosive. Irritating to skin and eyes. May be toxic by ingestion. Used to make plastics., mp = 33 deg C; [ChemIDplus] Colorless solid; [CAMEO] Colorless to yellow melt; mp = 33-36 deg C; [MSDSonline]
Record name BIS-HEXAMETHYLENE TRIAMINE
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CAS No.

143-23-7
Record name BIS-HEXAMETHYLENE TRIAMINE
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Record name 7-azatridecane-1,13-diamine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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